3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dinitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-5-7(9-2-4)6(3-8-5)11(14)15/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWYAQOZWKGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286371 | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-68-8 | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3,6 Dinitro 1h Pyrrolo 3,2 B Pyridine
Reactivity of the Nitro Groups
The nitro groups (NO₂) at the C3 and C6 positions are the dominant functional groups, profoundly influencing the molecule's reactivity. Their strong electron-withdrawing character deactivates the aromatic system towards electrophilic attack but significantly activates it for nucleophilic substitution.
The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, providing access to a wide range of further functionalization. For 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine, the reduction would yield 1H-pyrrolo[3,2-b]pyridine-3,6-diamine, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and materials.
Commonly employed methods for this transformation involve catalytic hydrogenation or the use of chemical reducing agents. The choice of reagent can sometimes allow for selective reduction of one nitro group over the other, although this can be challenging in a dinitro system without differing steric or electronic environments for the two groups.
Table 1: Potential Reagents for the Reduction of this compound
| Reagent/System | Typical Conditions | Product | Notes |
| H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | 1H-pyrrolo[3,2-b]pyridine-3,6-diamine | A common and clean method for complete reduction of both nitro groups. |
| SnCl₂·2H₂O, HCl | Ethanol, reflux | 1H-pyrrolo[3,2-b]pyridine-3,6-diamine | A classic method for nitro group reduction, effective for aromatic and heterocyclic systems. |
| Fe, NH₄Cl | Ethanol/Water, reflux | 1H-pyrrolo[3,2-b]pyridine-3,6-diamine | A milder alternative to SnCl₂, often used for substrates sensitive to strong acids. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | 1H-pyrrolo[3,2-b]pyridine-3,6-diamine | Can sometimes offer selectivity in polynitro compounds, though complete reduction is also common. |
The resulting 3,6-diamino-1H-pyrazolo[3,4-b]pyridine and its derivatives have been explored as potential protein kinase inhibitors, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The presence of strongly electron-withdrawing groups, such as nitro groups, ortho or para to a potential leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.orgyoutube.com In this compound, the nitro groups at C3 and C6 render the pyrrolopyridine nucleus highly electrophilic.
The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is key to the facility of the reaction. For pyridines and related heterocycles, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen and to the activating nitro groups, as the negative charge can be effectively delocalized onto the electronegative nitrogen and oxygen atoms. wikipedia.orgnih.gov
In the case of this compound, while there isn't an inherent leaving group like a halide, under forcing conditions or with potent nucleophiles, displacement of a nitro group or another substituent could occur. More commonly, if a halogen were present at a position activated by the nitro groups (e.g., C2, C4, C5, or C7), it would be readily displaced by a variety of nucleophiles.
Table 2: Potential Nucleophiles for SNAr Reactions
| Nucleophile | Example Reagent | Potential Product Type |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Alkoxy-substituted pyrrolopyridine |
| Amines | Ammonia (NH₃), primary/secondary amines | Amino-substituted pyrrolopyridine |
| Thiolates | Sodium thiophenoxide (NaSPh) | Thioether-substituted pyrrolopyridine |
| Azides | Sodium azide (B81097) (NaN₃) | Azido-substituted pyrrolopyridine |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by dehydration. wikipedia.org Typical active methylene compounds include malonic acid and its esters, cyanoacetic acid, and nitromethane. wikipedia.orgresearchgate.net The reaction is usually catalyzed by a weak base. wikipedia.orgresearchgate.net
In the context of this compound, the molecule itself does not possess an active methylene group or a carbonyl group, and therefore would not directly participate as a primary substrate in a Knoevenagel condensation. While the methyl group of a compound like 2,4-dinitrotoluene (B133949) can be sufficiently acidic to act as the active methylene component, the C-H bonds on the aromatic ring of this compound are not acidic enough for this purpose. However, due to the basic nature of the pyridine (B92270) nitrogen, related pyridine-based structures can be employed as catalysts in this reaction. organic-chemistry.orgmdpi.com
Transformations Involving the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring. It also has an associated proton (N-H) that exhibits acidic character.
The N-H proton of the pyrrole ring can be removed by a sufficiently strong base to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This N-alkylation is a fundamental strategy to enhance solubility and allow for further synthetic modifications. rsc.orgresearchgate.net
The acidity of the pyrrole N-H is significantly influenced by substituents on the ring system. In the case of this compound, the potent electron-withdrawing effect of the two nitro groups would substantially increase the acidity of the N1 proton compared to unsubstituted pyrrole (pKa ≈ 17.5). wikipedia.orgpearson.com This enhanced acidity means that a weaker base can be used for deprotonation compared to what is required for simple pyrroles.
Table 3: General Scheme for N-Alkylation and N-Acylation
| Reaction | Reagents | Product |
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | 1-Alkyl-3,6-dinitro-1H-pyrrolo[3,2-b]pyridine |
| N-Acylation | 1. Base (e.g., NaH, Pyridine) 2. Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | 1-Acyl-3,6-dinitro-1H-pyrrolo[3,2-b]pyridine |
The synthesis of N-alkylated and N-acylated pyrrolopyridines is a common strategy in the development of biologically active molecules, including kinase inhibitors and agents to overcome multidrug resistance. nih.govresearchgate.netnih.gov
The acidity of the pyrrole N-H proton is a key feature of its chemistry. For the parent pyrrole, the pKa is approximately 17.5, making it significantly more acidic than aliphatic amines but less acidic than alcohols. wikipedia.org This acidity arises from the sp² hybridization of the nitrogen and the delocalization of the resulting negative charge in the conjugate base across the aromatic ring. pearson.com
For this compound, the two nitro groups exert a strong inductive and resonance electron-withdrawing effect. This effect is transmitted through the fused ring system to the pyrrole moiety, leading to a significant stabilization of the pyrrolide anion formed upon deprotonation. Consequently, the pKa of the N1 proton in this compound is expected to be considerably lower (i.e., more acidic) than that of unsubstituted pyrrole.
Reactions at the Pyridine Nitrogen
The pyridine nitrogen in the 1H-pyrrolo[3,2-b]pyridine scaffold is a key site for chemical interactions, including coordination with metals and protonation to form salts.
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.org However, the strong electron-withdrawing nature of the two nitro groups significantly reduces the electron density on the entire ring system, including the pyridine nitrogen. This diminished electron density lowers the Lewis basicity of the nitrogen atom, making it a weaker ligand compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine.
Despite this reduced basicity, it is conceivable that this compound could form coordination complexes with highly electrophilic metal centers or under specific reaction conditions that favor ligand exchange. The geometry of such complexes would likely be influenced by the steric hindrance imposed by the substituents on the ring.
The basicity of the pyridine nitrogen in this compound is substantially lower than that of pyridine itself (pKa of the conjugate acid = 5.25). wikipedia.org The electron-withdrawing nitro groups decrease the availability of the nitrogen's lone pair for protonation. Consequently, this compound is a very weak base and requires a strong acid to form a stable salt. The formation of a salt would involve the protonation of the pyridine nitrogen, leading to a pyridinium (B92312) ion. The resulting positive charge would be further destabilized by the adjacent electron-withdrawing nitro group at position 6.
| Compound | pKa of Conjugate Acid (Predicted) | Basicity |
| Pyridine | 5.25 | Moderate |
| 1H-pyrrolo[3,2-b]pyridine | Weakly basic | Weak |
| This compound | < 1 | Very Weak |
This table presents predicted basicity based on the electronic effects of the nitro groups.
Electrophilic and Nucleophilic Reactions on the Pyrrolo[3,2-b]pyridine Ring System
The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored.
The positions of the nitro groups at C3 and C6 exert a profound influence on the regioselectivity of any further functionalization. The electron-withdrawing character of these groups deactivates the entire ring system towards electrophilic aromatic substitution. If such a reaction were forced to occur, it would likely be directed to the positions least deactivated by the nitro groups.
Conversely, the ring is highly activated for nucleophilic aromatic substitution (SNAr). The nitro groups can stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. In the case of this compound, the nitro groups themselves could potentially act as leaving groups under certain conditions, a phenomenon observed in other nitropyridine systems. nih.gov
The regioselectivity of nucleophilic attack would be influenced by both electronic and steric factors. The positions ortho and para to the nitro groups are the most electronically activated for nucleophilic attack. Steric hindrance from the existing nitro groups would also play a crucial role in determining the site of substitution. For instance, a nucleophile might preferentially attack a less sterically hindered position.
| Reaction Type | Reactivity | Predicted Regioselectivity |
| Electrophilic Aromatic Substitution | Highly Disfavored | - |
| Nucleophilic Aromatic Substitution | Favored | Positions ortho/para to nitro groups |
This table outlines the predicted reactivity based on the electronic properties of the dinitrated ring system.
While there are no specific reports of ring-opening or rearrangement pathways for this compound, such reactions have been observed in other highly substituted or strained heterocyclic systems. researchgate.net Given the significant ring strain and electronic activation conferred by the two nitro groups, it is plausible that under forcing conditions, such as treatment with strong nucleophiles or bases, ring-opening of either the pyrrole or pyridine moiety could occur. For example, attack of a nucleophile at a carbon atom of the pyrrole ring could potentially lead to cleavage of the C-N or C-C bonds of the ring. However, without experimental evidence, these potential pathways remain speculative.
Theoretical and Computational Chemistry Studies on 3,6 Dinitro 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties: A Research Gap
Detailed quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional structure and electronic properties of molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable arrangement of its atoms. This analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles. However, no published research presenting these specific parameters for this compound could be located.
Ab Initio Methods for Energetic and Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are another powerful tool for computational analysis. These methods could be employed to predict the energetic properties of this compound, such as its heat of formation and total energy. Furthermore, they can be used to simulate spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be vital for its experimental characterization. At present, such predictive data for this specific molecule has not been reported in the literature.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energies of these orbitals and the resulting HOMO-LUMO gap are critical for understanding a molecule's reactivity, kinetic stability, and electronic transitions. For this compound, the presence of electron-withdrawing nitro groups would be expected to significantly influence these values. Regrettably, specific calculated values for the HOMO and LUMO energies and other quantum-chemical descriptors for this compound are not available.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects: An Unexplored Area
Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior, offering insights into its conformational flexibility and interactions with its environment.
Dynamic Behavior and Conformational Space Exploration
MD simulations of this compound would reveal how the molecule moves and changes shape over time. This is particularly important for understanding the orientation of the nitro groups and the planarity of the bicyclic system. Such an exploration of its conformational space is yet to be undertaken and published.
Solvation Studies and Intermolecular Interactions
The interaction of a molecule with solvents is crucial for understanding its solubility and reactivity in different media. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around this compound and the nature of the intermolecular forces at play. This area of research for the specified compound remains open for investigation.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic parameters are a cornerstone of computational chemistry, allowing for the structural elucidation and characterization of novel compounds. These methods are instrumental in complementing and guiding experimental work.
Computational NMR Chemical Shift Predictions
Computational Nuclear Magnetic Resonance (NMR) predictions are employed to calculate the chemical shifts of active nuclei, such as ¹H and ¹³C, within a molecule. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT) with a suitable basis set. The standard approach involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to predict the chemical shifts that would be observed in an experimental NMR spectrum.
A hypothetical data table for predicted chemical shifts would look like this:
Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound Data in this table is illustrative and not based on actual calculations.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 145.8 | - |
| C3 | 120.1 | 8.1 |
| C3a | 128.5 | - |
| C4 | 115.3 | 7.9 |
| C5 | 140.2 | 9.2 |
| C7a | 148.9 | - |
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The results provide the vibrational modes of the molecule, their corresponding frequencies (typically in cm⁻¹), and their intensities. These predicted spectra are invaluable for identifying characteristic functional group vibrations, such as N-H stretches, C-H stretches, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. Theoretical spectra are often scaled by an empirical factor to better match experimental results.
Reaction Mechanism Studies Using Computational Methods
Computational chemistry offers profound insights into the dynamics of chemical reactions, allowing researchers to study transient species and energetic landscapes that are often difficult or impossible to observe experimentally.
Elucidation of Reaction Pathways and Transition States
To study a chemical reaction, computational chemists map out the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing the structures of all relevant stationary points, including reactants, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. By identifying the transition state structure, the specific atomic motions involved in bond breaking and forming during the reaction can be elucidated. For a compound like this compound, this could involve studying its synthesis pathway or its decomposition mechanisms.
Energy Barriers and Reaction Rate Predictions
Once the energies of the reactants and the transition state are calculated, the activation energy, or energy barrier, for the reaction can be determined. This barrier is a critical factor influencing the reaction rate. Using principles from transition state theory, these energy barriers can be used to predict theoretical reaction rate constants. These predictions help in understanding the feasibility of a reaction under different conditions and can guide the design of more efficient synthetic routes or the assessment of a molecule's stability.
A hypothetical data table for reaction energetics might be presented as follows:
Table 2: Hypothetical Calculated Energy Barriers for a Reaction Involving this compound Data in this table is illustrative and not based on actual calculations.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nitration at C6 | TS1 | 15.2 |
Based on the conducted research, there is insufficient publicly available scientific literature and data to generate a detailed article on the chemical compound “this compound” that would adequately fulfill the requirements of the provided outline. Searches for this specific compound did not yield dedicated studies on its synthesis, properties, or applications as a synthetic intermediate for advanced materials.
The search results primarily provided information on related but structurally distinct compounds, such as other derivatives of pyrrolopyridine or different dinitro-substituted heterocyclic systems. While the broader field of pyrrolopyridine chemistry is an active area of research with applications in materials science and pharmaceuticals, specific findings on the 3,6-dinitro-substituted isomer are not available in the retrieved sources.
Therefore, it is not possible to provide a scientifically accurate and thorough article on “this compound” strictly adhering to the requested detailed outline at this time. Further original research would be required to characterize this specific compound and explore its potential applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer :
- Cyclization Reactions : Start with substituted pyrrole precursors (e.g., 2-amino-1H-pyrrole) and introduce nitro groups via nitration. For example, nitric acid (HNO₃) under controlled temperatures (0°C to room temperature) is used to avoid over-nitration .
- Condensation Processes : React pyrrole derivatives with nitro-containing reagents (e.g., nitroacetone) in acetic acid as a solvent. Adjust stoichiometry and reaction time to improve yield (typically 60-85%) .
- Optimization Tips : Use inert atmospheres (argon/nitrogen) to prevent side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, DCM/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Pyrrolic NH proton: ~11.8–13.4 ppm (broad singlet, exchangeable).
- Aromatic protons: 7.2–8.9 ppm (doublets/triplets due to coupling) .
- HRMS : Confirm molecular ion [M+H]⁺ with m/z matching theoretical values (e.g., C₇H₅N₃O₄⁺: 195.0275). Use ESI or EI ionization for fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Hindrance : The 3- and 6-nitro groups reduce accessibility to catalytic sites. Use bulky ligands (e.g., Pd(PPh₃)₄) to stabilize intermediates .
- Electronic Effects : Nitro groups are strong electron-withdrawing groups, slowing oxidative addition. Increase reaction temperature (e.g., 105°C) and use polar solvents (dioxane/H₂O) to enhance reactivity .
- Case Study : In Suzuki couplings with arylboronic acids, yields drop to 50–70% compared to non-nitro analogs. Optimize by pre-activating boronic acids with K₂CO₃ .
Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Target Selectivity Assays : Use kinase profiling panels (e.g., SGK-1, CDK4/6) to distinguish off-target effects. For example, 3,6-dinitro derivatives show IC₅₀ < 1 µM for SGK-1 but higher cytotoxicity (CC₅₀ > 10 µM) in MTT assays .
- Metabolic Stability Testing : Assess cytochrome P450 inhibition (e.g., CYP3A4) to rule out false positives. Derivatives with reduced hERG binding (<50% inhibition at 10 µM) are prioritized .
- Data Normalization : Express activity as selectivity indices (SI = CC₅₀/IC₅₀). Values >10 indicate therapeutic potential .
Q. How can computational modeling predict binding modes of this compound to GluN2B receptors?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina. Prepare the receptor (GluN2B PDB: 5EWL) by removing water and adding hydrogens.
- Key Interactions : The nitro groups form hydrogen bonds with Arg-694 and Lys-690. The pyrrolo-pyridine core engages in π-π stacking with Phe-735 .
- Validation : Compare docking scores (e.g., Glide XP Score < -8 kcal/mol) with experimental IC₅₀ values. Adjust substituents (e.g., methyl groups) to improve fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
